molecular formula C13H7Cl2N3 B8096913 4,7-dichloro-2-(3-pyridinyl)Quinazoline

4,7-dichloro-2-(3-pyridinyl)Quinazoline

Cat. No.: B8096913
M. Wt: 276.12 g/mol
InChI Key: CIERAGQXVXIGCR-UHFFFAOYSA-N
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Description

4,7-Dichloro-2-(3-pyridinyl)quinazoline is an organic compound with the molecular formula C13H7Cl2N3 It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings

Preparation Methods

The synthesis of 4,7-dichloro-2-(3-pyridinyl)quinazoline typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the cyclization of 2-aminobenzonitrile with 3-chloropyridine in the presence of a suitable catalyst. The reaction conditions often involve heating and the use of solvents such as dimethylformamide or acetonitrile. Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.

Chemical Reactions Analysis

4,7-Dichloro-2-(3-pyridinyl)quinazoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at positions 4 and 7 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used. For example, oxidation with strong oxidizing agents can lead to the formation of quinazoline N-oxides.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or ethanol. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,7-Dichloro-2-(3-pyridinyl)quinazoline has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including kinase inhibitors used in cancer therapy.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is employed in studies investigating the biological activity of quinazoline derivatives, particularly their anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 4,7-dichloro-2-(3-pyridinyl)quinazoline depends on its specific application. In medicinal chemistry, it often acts as a kinase inhibitor by binding to the ATP-binding site of kinases, thereby blocking their activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it useful in cancer treatment. The molecular targets and pathways involved include the epidermal growth factor receptor (EGFR) and other tyrosine kinases.

Comparison with Similar Compounds

4,7-Dichloro-2-(3-pyridinyl)quinazoline can be compared with other quinazoline derivatives, such as:

    Erlotinib: A well-known EGFR inhibitor used in cancer therapy.

    Gefitinib: Another EGFR inhibitor with similar applications.

    Afatinib: A broader-spectrum kinase inhibitor targeting multiple members of the ErbB family.

These compounds share a quinazoline core structure but differ in their substituents and specific biological activities. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological properties.

Properties

IUPAC Name

4,7-dichloro-2-pyridin-3-ylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2N3/c14-9-3-4-10-11(6-9)17-13(18-12(10)15)8-2-1-5-16-7-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIERAGQXVXIGCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC3=C(C=CC(=C3)Cl)C(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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